molecular formula C24H19NO3S B3015273 (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone CAS No. 872199-32-1

(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone

Cat. No. B3015273
M. Wt: 401.48
InChI Key: JLXCJWDAZPDPHA-UHFFFAOYSA-N
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Description

“(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone” is a synthetic compound that belongs to the family of quinoline derivatives . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area of chemistry . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

Quinolines are nitrogen-containing bicyclic compounds . The molecular structure of quinoline derivatives can be quite diverse, depending on the substitutions on the quinoline ring .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Synthesis and Characterization

The compound (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone is a synthetic derivative related to the quinoline family, which has been explored for various biological and chemical properties. While specific studies on this compound are scarce, research on structurally related quinoline derivatives reveals a broad spectrum of potential applications, mainly in medicinal chemistry and material science. For example, derivatives synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, showcasing the quinoline scaffold's versatility in drug design (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Anticancer and Antimicrobial Activity

Quinoline derivatives, similar in structure to (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone, have been identified as potential anticancer agents. They exhibit cytotoxicity toward various cancer cell lines, inhibiting migration and invasion, and reducing cancer stem cell populations, comparable to known therapeutic agents (Chakravarti et al., 2014). Additionally, quinoline-based compounds have shown promising antibacterial and antifungal activities, further underscoring their potential in addressing multidrug-resistant microbial infections.

Fluorescent Probes and Sensors

Quinoline derivatives have also been developed as high-selective fluorescent sensors for detecting metal ions, such as Zn2+. These compounds, designed from structures akin to (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone, exhibit enhanced fluorescence upon binding to specific ions, offering a tool for detecting metal ions in various environmental and biological contexts (Jinlai et al., 2016).

properties

IUPAC Name

[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S/c1-16-8-11-19(12-9-16)29(27,28)24-20-14-17(2)10-13-22(20)25-15-21(24)23(26)18-6-4-3-5-7-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXCJWDAZPDPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone

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